molecular formula C20H16FN5O2S B2522857 7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872848-39-0

7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2522857
CAS No.: 872848-39-0
M. Wt: 409.44
InChI Key: AGKJNAXGYJDHKJ-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H16FN5O2S and its molecular weight is 409.44. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystal Engineering

Research on similar pyrido[2,3-d]pyrimidine derivatives has demonstrated their ability to form diverse molecular structures through hydrogen bonding and π-π stacking interactions, which are crucial for crystal engineering and the development of new materials. For example, molecules of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit paired C-H...O hydrogen bonds forming dimers, which are further linked into chains by π-π stacking interaction. This structural versatility is significant for designing compounds with tailored properties for various applications including pharmaceutical formulations, where crystal packing can influence drug solubility and bioavailability (Trilleras et al., 2009).

Synthesis and Chemical Reactivity

The synthesis and reactivity of pyrimido[4,5-d]pyrimidine derivatives have been explored, providing insights into regioselective amination and the potential for creating a variety of functionalized compounds. For instance, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2, 4-(1H,3H)dione reacts with alkylamides in liquid ammonia, leading to 7-amino derivatives. This reactivity is foundational for developing novel synthetic routes to diversify the pyrimido[4,5-d]pyrimidine scaffold, potentially leading to new therapeutic agents or materials with unique properties (Gulevskaya et al., 1994).

Biological Activity and Drug Discovery

Pyrimidine diones, including structures related to 7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione, have shown potent antibacterial and anticancer activities. The synthesis of pyranopyrimidin-2,4-dione derivatives and their evaluation against various cancer cell lines highlight the potential of these compounds as lead molecules for developing new anticancer drugs. Their ability to inhibit cancer cell proliferation and the exploration of their mechanism of action through docking studies underscore the therapeutic potential of pyrimidine diones in oncology (Aremu et al., 2017).

Catalysis and Green Chemistry

The development of novel synthetic methods for pyridine-pyrimidines using environmentally friendly catalysts under microwave irradiation and solvent-free conditions represents an advance in green chemistry. Such methodologies not only enhance the efficiency of chemical synthesis but also align with the principles of sustainability by minimizing waste and energy consumption. The reusability of catalysts in these reactions further exemplifies the commitment to eco-friendly chemical processes, potentially applicable to the synthesis of a wide range of compounds including pyrimido[4,5-d]pyrimidine derivatives (Rahmani et al., 2018).

Properties

IUPAC Name

7-(2-fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-25-17-15(19(27)26(2)20(25)28)18(29-11-12-7-5-6-10-22-12)24-16(23-17)13-8-3-4-9-14(13)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKJNAXGYJDHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SCC4=CC=CC=N4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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